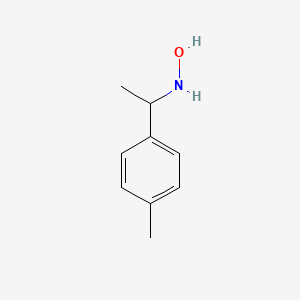

3-Amino-N-butyl-N-methylbenzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

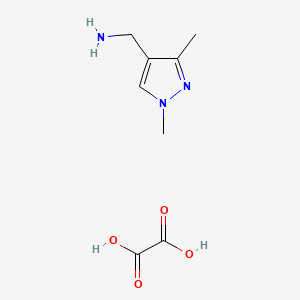

3-Amino-N-butyl-N-methylbenzene-1-sulfonamide, also known as N-butyl-N-methylbenzene-1-sulfonamide-3-amine (NBMBSA), is an amine-based compound with a wide range of applications in the fields of science and technology. In particular, it has been used as a starting material for the synthesis of a variety of organic compounds, as well as for its potential biological activities. NBMBSA has also been studied in the fields of biochemistry and physiology, and its biochemical and physiological effects have been explored.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Sulfonamide derivatives are synthesized and structurally analyzed for their potential in various applications. For example, the synthesis of chiral amino sulfinamides demonstrates their use in catalyzing asymmetric reductions, suggesting applications in producing enantiomerically pure compounds (Sun Jian, 2011). Similarly, the study of molecular structures and conformations of sulfonamide compounds through gas electron diffraction and quantum chemical calculations provides insights into their physical and chemical properties, laying the groundwork for further application in medicinal chemistry and material science (V. Petrov et al., 2008).

Medicinal Chemistry and Drug Design

Sulfonamides play a crucial role in drug design due to their presence in many marketed drugs. They are used as inhibitors of enzymes like carbonic anhydrases, which are relevant in treating conditions such as glaucoma. Research into halogenated sulfonamides has shown them to be potent inhibitors of tumor-associated carbonic anhydrase IX, highlighting their potential as antitumor agents (M. Ilies et al., 2003). Additionally, the exploration of sulfonamides incorporating fluorine and 1,3,5-triazine moieties inhibiting Mycobacterium tuberculosis enzymes suggests a new avenue for antimycobacterial agents (M. Ceruso et al., 2014).

Environmental Science and Degradation Studies

The degradation of sulfonamide antibiotics in the environment has been a subject of concern due to their persistence and the potential for promoting antibiotic resistance. Studies have identified novel microbial strategies for eliminating sulfonamide antibiotics, such as ipso-hydroxylation followed by fragmentation, which could inform wastewater treatment processes and environmental remediation efforts (B. Ricken et al., 2013).

Computational and Theoretical Studies

Computational approaches have been applied to understand the electronic properties and biological activities of sulfonamide derivatives. Molecular docking investigations provide insights into how these compounds interact with biological targets, which is crucial for drug development and understanding their mechanism of action (V. Vetrivelan, 2018).

Eigenschaften

IUPAC Name |

3-amino-N-butyl-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-3-4-8-13(2)16(14,15)11-7-5-6-10(12)9-11/h5-7,9H,3-4,8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGVFUXEOWKYOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=CC(=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-butyl-N-methylbenzene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2594650.png)

![9-methyl-3-phenyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2594652.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2594653.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2594656.png)

![2-ethyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2594658.png)

![6-Chloro-N-[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2594661.png)

![(Z)-3-methyl-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2594662.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2594663.png)

![8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2594668.png)

![N-(3-acetamidophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2594669.png)